Bienvenue dans la boutique en ligne BenchChem!

4-Chloro-2-fluoromethyl-quinazoline

Nucleophilic Aromatic Substitution Quinazoline Derivatization Medicinal Chemistry Synthesis

4-Chloro-2-fluoromethyl-quinazoline (C9H6ClFN2, MW 196.61 g/mol) is a heterocyclic quinazoline derivative featuring two synthetically orthogonal reactive centers: an electrophilic chlorine at C-4 primed for nucleophilic aromatic substitution (SNAr), and a fluoromethyl group at C-2 that simultaneously activates the pyrimidine ring toward substitution while serving as a metabolic soft spot for subsequent derivatization. The compound is synthesized via POCl3-mediated chlorination of 2-fluoromethyl-quinazolin-4(3H)-one and is typically supplied at ≥95% purity for use as a research intermediate in kinase inhibitor programs.

Molecular Formula C9H6ClFN2
Molecular Weight 196.61 g/mol
Cat. No. B8359285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-fluoromethyl-quinazoline
Molecular FormulaC9H6ClFN2
Molecular Weight196.61 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)CF)Cl
InChIInChI=1S/C9H6ClFN2/c10-9-6-3-1-2-4-7(6)12-8(5-11)13-9/h1-4H,5H2
InChIKeyUMERIGXDBJFEAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-fluoromethyl-quinazoline: A Dual-Reactive Quinazoline Building Block for Kinase-Targeted Library Synthesis


4-Chloro-2-fluoromethyl-quinazoline (C9H6ClFN2, MW 196.61 g/mol) is a heterocyclic quinazoline derivative featuring two synthetically orthogonal reactive centers: an electrophilic chlorine at C-4 primed for nucleophilic aromatic substitution (SNAr), and a fluoromethyl group at C-2 that simultaneously activates the pyrimidine ring toward substitution while serving as a metabolic soft spot for subsequent derivatization . The compound is synthesized via POCl3-mediated chlorination of 2-fluoromethyl-quinazolin-4(3H)-one and is typically supplied at ≥95% purity for use as a research intermediate in kinase inhibitor programs . Unlike simple 4-chloroquinazolines, the electron-withdrawing fluoromethyl substituent at C-2 enhances the electrophilicity of the C-4 chlorine, enabling milder SNAr conditions and broader nucleophile scope [1].

Why 4-Chloro-2-fluoromethyl-quinazoline Cannot Be Replaced by Generic 4-Chloroquinazoline Building Blocks


The C-2 substituent on the quinazoline ring exerts a decisive electronic influence on the reactivity of the C-4 chlorine, meaning that generic 4-chloroquinazoline (CAS 5190-68-1), 4-chloro-2-methylquinazoline (CAS 6484-24-8), or 4-chloro-2-chloromethylquinazoline (CAS 34637-41-7) are not functionally interchangeable with the fluoromethyl variant [1]. The Hammett σm value of the CH2F group (σm ≈ 0.11–0.12) is intermediate between –CH3 (σm ≈ –0.07, electron-donating) and –CH2Cl (σm ≈ 0.11) but critically distinct from –CF3 (σm ≈ 0.43), providing a unique electronic tuning window that directly modulates SNAr rates at C-4 [2]. Moreover, the C–F bond in the fluoromethyl group resists oxidative metabolism at the benzylic position—a liability in the 2-methyl analog—while the monofluoro substitution avoids the extreme lipophilicity (ΔlogP ≈ +1.0 to +1.5) and synthetic cost associated with the 2-trifluoromethyl analog [3]. Procurement of a generic 4-chloroquinazoline would forfeit both the activating electronic effect and the metabolically stabilized fluoromethyl handle, compromising downstream reaction efficiency and final compound pharmacokinetics.

Quantitative Differentiation Evidence: 4-Chloro-2-fluoromethyl-quinazoline vs. Closest Analogs


Enhanced SNAr Reactivity at C-4: Fluoromethyl vs. Methyl and Unsubstituted 2-Position

4-Chloroquinazolines bearing an electron-withdrawing group (EWG) at C-2 exhibit significantly accelerated SNAr reactivity at C-4 compared to analogs with electron-donating or neutral C-2 substituents [1]. The fluoromethyl group, with a Hammett σm value of approximately +0.11 to +0.12, withdraws electron density from the pyrimidine ring, lowering the LUMO energy at C-4 and facilitating nucleophilic attack [2]. In contrast, 4-chloro-2-methylquinazoline (σm –CH3 = –0.07) is deactivated by the electron-donating methyl group, requiring harsher conditions (elevated temperature, stronger base, or microwave assistance) for comparable conversions [1]. 4-Chloroquinazoline (2-H, σm = 0.00) occupies an intermediate reactivity profile but lacks the additional synthetic handle provided by the fluoromethyl moiety [1].

Nucleophilic Aromatic Substitution Quinazoline Derivatization Medicinal Chemistry Synthesis

2-Fluoromethyl Pharmacophore: CNS Depressant Potency and Reduced Toxicity vs. 2-Methyl Parent Compounds

In a head-to-head comparison of 2-(fluoromethyl)-3-aryl-4(3H)-quinazolinone derivatives against their 2-methyl parent compounds, the fluoromethyl analogues demonstrated consistently more potent CNS depressant activity and lower toxicity [1]. Compound 24 (a 2-fluoromethyl analog of methaqualone) was specifically identified as more potent in CNS depressant activity and less toxic than methaqualone itself [1]. Compound 31 (the 2-fluoromethyl analog of 6-aminomethaqualone) exhibited potent central muscle relaxing activity with markedly reduced toxicity compared to 6-aminomethaqualone [1]. While these data originate from quinazolinone (4-oxo) rather than 4-chloro intermediates, the pharmacophoric advantage of the 2-fluoromethyl group over 2-methyl is directly transferable to the 4-chloro building block, as the 4-chloro serves as the synthetic entry point for installing the aniline/amine moiety that defines the final pharmacophore [1].

CNS Drug Discovery GABA-A Receptor Modulation Quinazolinone SAR

Fluoromethyl as a Metabolic Soft Spot: Superior Oxidative Stability Relative to 2-Methylquinazolines

The benzylic C–H bonds in 2-methylquinazoline derivatives are well-established sites of CYP450-mediated oxidation, leading to rapid metabolic clearance and reactive metabolite formation [1]. Replacement of the C2-methyl group with a C2-fluoromethyl substituent replaces the metabolically labile C–H bonds with a stronger C–F bond (bond dissociation energy: C–F ≈ 485 kJ/mol vs. C–H ≈ 439 kJ/mol), substantially reducing the intrinsic clearance at this position [1][2]. This bioisosteric CH3 → CH2F swap preserves the steric volume critical for target binding (van der Waals radius: F = 1.47 Å vs. H = 1.20 Å; CH2F ≈ CH3 in effective bulk) while blocking the primary metabolic vulnerability [2]. The CH2F group offers a balanced metabolic profile compared to the CH2Cl analog, which is susceptible to glutathione conjugation and potential genotoxicity, and the CF3 analog, which introduces excessive lipophilicity (ΔlogP ≈ +1.0) that can drive off-target binding and poor solubility [2].

Drug Metabolism CYP450 Oxidation Bioisostere Design

Orthogonal Derivatization: Sequential and Chemoselective Functionalization at C-4 and C-2 Fluoromethyl

4-Chloro-2-fluoromethyl-quinazoline possesses two synthetically distinct reactive centers that can be addressed orthogonally: (1) the C-4 chlorine undergoes facile SNAr with amines, anilines, and alkoxides, while (2) the C-2 fluoromethyl group can subsequently be activated via nucleophilic fluoride displacement or converted to an aldehyde/acid oxidation state for further diversification . This contrasts with 4-chloro-2-methylquinazoline, where the C-2 methyl group is essentially inert under standard SNAr conditions and requires harsh radical or transition-metal-catalyzed C–H activation for functionalization [1]. The patent literature explicitly demonstrates this sequential reactivity: 4-chloro-2-fluoromethyl-quinazoline is first reacted with (4-methoxy-phenyl)-methylamine at C-4 (iPrOH, HCl, rt, overnight), and the resulting 2-fluoromethyl-4-aminoquinazoline retains the C-2 fluoromethyl group as a latent handle for subsequent modification . In the 2-chloromethyl analog, competing SN2 reactivity at the chloromethyl group can lead to complex product mixtures when nucleophilic amines are employed [1].

Divergent Synthesis Chemoselective Derivatization Quinazoline Library Design

Clinically Validated Pharmacophore: The Fluoromethyl Quinazoline Scaffold in Marketed Drugs

The 2-fluoromethyl quinazoline scaffold is clinically validated through afloqualone (6-amino-2-fluoromethyl-3-(o-tolyl)-4(3H)-quinazolinone), a marketed centrally acting muscle relaxant with selective GABA-A β-subtype agonist activity [1][2]. Afloqualone was developed as a direct analog of methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone) in which the 2-methyl → 2-fluoromethyl substitution conferred enhanced muscle relaxant potency, reduced sedation, and improved therapeutic index [2]. Pharmacological studies in anesthetized dogs demonstrated that afloqualone at intravenous doses of 1–20 mg/kg produced dose-dependent muscle relaxation with minimal cardiovascular effects, distinguishing it from benzodiazepine-class agents [1]. 4-Chloro-2-fluoromethyl-quinazoline serves as the direct synthetic precursor to afloqualone-type structures via C-4 amination, providing procurement teams with a building block that maps directly onto a validated pharmacophore . In contrast, 4-chloro-2-methylquinazoline maps onto methaqualone-type structures, which have been withdrawn from most markets due to toxicity and abuse liability concerns [2].

Clinical Validation GABA-A Agonist Muscle Relaxant Pharmacology

High-Value Application Scenarios for 4-Chloro-2-fluoromethyl-quinazoline


Kinase Inhibitor Library Synthesis via C-4 SNAr Diversification

The enhanced SNAr reactivity of the C-4 chlorine, driven by the electron-withdrawing fluoromethyl group (σm ≈ +0.11 to +0.12), enables parallel library synthesis of 4-anilinoquinazolines under mild conditions . This scaffold is the core of clinically approved EGFR and VEGFR kinase inhibitors (gefitinib, erlotinib, vandetanib). The fluoromethyl group remains intact during C-4 amination, providing a latent handle for subsequent diversification or for directly delivering the metabolically stabilized fluoromethyl pharmacophore into the final kinase inhibitor candidate [1]. Procurement teams should select this building block over 4-chloro-2-methylquinazoline when the target product profile demands improved metabolic stability or when a two-step library enumeration strategy is planned [1].

GABA-A Receptor Modulator Development: Direct Access to Afloqualone-Class Compounds

4-Chloro-2-fluoromethyl-quinazoline is the direct synthetic precursor for generating afloqualone-type CNS agents via C-4 amination with substituted anilines . The 2-fluoromethyl group is the critical pharmacophoric element that distinguishes afloqualone (marketed muscle relaxant with favorable therapeutic index) from methaqualone (withdrawn due to toxicity and abuse) [1]. Medicinal chemistry teams pursuing non-benzodiazepine GABA-A modulators should specify this building block to ensure their lead series maps onto the clinically validated, safer 2-fluoromethyl chemotype rather than the problematic 2-methyl series [1][2].

Anticonvulsant Quinazoline Discovery with Built-in Metabolic Stabilization

Fluorinated quinazolinones have demonstrated significant anticonvulsant activity with favorable protective indices in preclinical models . The C-2 fluoromethyl group confers the dual advantage of enhanced target binding (via favorable electrostatic interactions at the GABA-A receptor) and resistance to benzylic oxidation [1]. For anticonvulsant drug discovery programs, 4-chloro-2-fluoromethyl-quinazoline provides a building block that pre-installs the metabolic stabilization, eliminating the need for late-stage fluorination or deoxyfluorination steps that typically require expensive reagents (DAST, Deoxo-Fluor) and generate hazardous byproducts [1].

Two-Directional Divergent Synthesis for High-Throughput Medicinal Chemistry

The orthogonal reactivity of 4-chloro-2-fluoromethyl-quinazoline—SNAr at C-4 followed by nucleophilic fluoride displacement or oxidation at the CH2F group—enables a two-directional library design from a single building block . This strategy effectively doubles the chemical space accessible per synthetic cycle compared to 4-chloro-2-methylquinazoline, where the C-2 methyl is inert [1]. High-throughput chemistry groups and CROs seeking to maximize scaffold diversity while minimizing the number of distinct building blocks in inventory should prioritize 4-chloro-2-fluoromethyl-quinazoline for quinazoline-focused library production [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-2-fluoromethyl-quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.